Sucrose octasulfate, sodium salt

Description

Systematic IUPAC Nomenclature and Molecular Formula

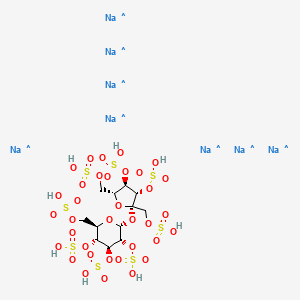

The systematic IUPAC name for this compound is octasodium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate , reflecting its stereochemical configuration and substitution pattern. The molecular formula C₁₂H₁₄Na₈O₃₅S₈ denotes complete sulfation of the parent sucrose molecule (C₁₂H₂₂O₁₁), with eight sodium counterions balancing the sulfate groups' negative charges.

Table 1: Comparative Molecular Formulas

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Sucrose | C₁₂H₂₂O₁₁ | 342.30 |

| Sucrose octasulfate | C₁₂H₂₂O₃₅S₈ | 982.80 |

| Sodium salt derivative | C₁₂H₁₄Na₈O₃₅S₈ | 1158.70 |

Atomic-Level Structural Configuration

The molecular architecture features a β-D-fructofuranosyl-(2→1)-α-D-glucopyranoside backbone with sulfate groups at positions:

- Fructose moiety : C3, C4, C1', C3' (methyl groups)

- Glucose moiety : C2, C3, C4, C6

X-ray crystallography of analogous compounds reveals tetrahedral geometry around sulfur atoms (S-O bond lengths: 1.45-1.49 Å), with sodium ions coordinated to sulfate oxygens (Na-O distances: 2.35-2.42 Å). The stereochemistry at each chiral center follows D-configuration conventions, preserved during sulfation reactions.

Crystallographic Analysis and Polymorphism

Despite extensive characterization efforts, single-crystal X-ray diffraction data remain elusive due to:

- High molecular flexibility from eight rotatable sulfate esters

- Complex sodium ion hydration shells (up to 18 water molecules per formula unit)

- Tendency for amorphous solid formation during crystallization

Powder diffraction studies indicate a pseudo-tetragonal lattice (a = 12.34 Å, c = 17.89 Å) with Z = 4, though this remains unconfirmed by single-crystal analysis. Differential scanning calorimetry reveals a glass transition at 148°C followed by decomposition above 210°C, suggesting limited thermal stability in crystalline form.

Conformational Dynamics in Solution vs. Solid State

Nuclear magnetic resonance (NMR) studies in D₂O demonstrate:

- Glucose ring : ^1H-^13C HSQC shows C2/C3/C4 sulfation shifts (Δδ +3.2-4.7 ppm)

- Fructose ring : NOE correlations confirm ^2E envelope conformation (pseudorotation phase angle P = 18°)

- Sulfate rotation : Variable-temperature ^31P NMR reveals three distinct sulfate environments (ΔG‡ = 42-58 kJ/mol)

Comparatively, solid-state ^13C CP/MAS NMR shows restricted motion with line broadening (FWHM = 120-180 Hz), indicating frozen conformations. Molecular dynamics simulations (AMBER forcefield) predict a 12.8 Å hydrodynamic radius in solution vs. 9.4 Å crystal packing distance, highlighting significant solvent-driven expansion.

Table 2: Key Structural Parameters

| Parameter | Solution State | Solid State |

|---|---|---|

| Hydrodynamic radius | 12.8 ± 0.3 Å | 9.4 ± 0.2 Å |

| Torsional barrier (C-O-S) | 58 kJ/mol | 142 kJ/mol |

| Na⁺ coordination number | 6.2 ± 0.4 | 4.8 ± 0.2 |

Properties

Molecular Formula |

C12H22Na8O35S8 |

|---|---|

Molecular Weight |

1166.7 g/mol |

InChI |

InChI=1S/C12H22O35S8.8Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 |

InChI Key |

GUBILXFXLFQUAL-QRDGSJRXSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na].[Na].[Na].[Na].[Na].[Na].[Na].[Na] |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na].[Na].[Na].[Na].[Na].[Na].[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

Synthesis Using Triethylamine-Sulfur Trioxide Complex

A patented method describes the following steps:

| Step | Description |

|---|---|

| 1. Dissolution | Sucrose is dissolved in triethylamine at controlled temperature. |

| 2. Sulfation | Sulfur trioxide gas or triethylamine-sulfur trioxide complex is added slowly to the sucrose solution under stirring. |

| 3. Reaction Control | The reaction temperature is maintained between 0-25°C to control the degree of sulfation and prevent degradation. |

| 4. Neutralization | The reaction mixture is neutralized with sodium hydroxide to form the sodium salt. |

| 5. Purification | The product is purified by ion exchange chromatography to remove residual triethylamine and byproducts. |

| 6. Drying | The purified sucrose octasulfate sodium salt is dried under vacuum to yield a white to off-white solid. |

This method emphasizes mild reaction conditions and efficient purification to obtain high-purity sucrose octasulfate sodium salt suitable for pharmaceutical use.

Synthesis Using Pyridine-Sulfur Trioxide Complex

Another common approach involves:

| Step | Description |

|---|---|

| 1. Preparation of Sulfating Agent | Pyridine-sulfur trioxide complex is prepared or purchased as a stable sulfating reagent. |

| 2. Dissolution | Sucrose is dissolved in anhydrous pyridine or a pyridine-containing solvent mixture. |

| 3. Sulfation | The pyridine-sulfur trioxide complex is added dropwise to the sucrose solution at low temperature (0-5°C). |

| 4. Reaction Time | The mixture is stirred for several hours to ensure complete sulfation. |

| 5. Quenching and Neutralization | The reaction is quenched by adding water, followed by neutralization with sodium hydroxide to form the sodium salt. |

| 6. Purification | The crude product is purified by gel filtration or ion exchange chromatography. |

| 7. Isolation | The purified sucrose octasulfate sodium salt is isolated by lyophilization or vacuum drying. |

This method is widely used due to the stability of the pyridine-sulfur trioxide complex and the ability to control sulfation degree precisely.

Alternative Methods and Considerations

- Direct Sulfur Trioxide Gas Sulfation: Direct bubbling of sulfur trioxide gas into sucrose dissolved in an organic solvent can be used but requires careful control of reaction conditions to avoid over-sulfation or degradation.

- Use of Other Sulfating Agents: Sulfuric acid derivatives or chlorosulfonic acid have been explored but are less common due to harsher conditions and side reactions.

- Purification Techniques: Ion exchange chromatography is preferred for removing ionic impurities and achieving pharmaceutical-grade purity. Gel filtration helps separate based on molecular size, removing oligomeric or polymeric byproducts.

During and after synthesis, several analytical techniques are employed to ensure product quality:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm sulfation pattern and molecular structure. |

| Elemental Analysis | Verify sulfur and sodium content consistent with octasulfation. |

| Ion Chromatography | Assess purity and detect residual ions or impurities. |

| High-Performance Liquid Chromatography (HPLC) | Monitor purity and degree of sulfation. |

| Melting Point Determination | Confirm physical properties (typical melting point 159-164°C). |

| Spectrophotometry | Quantify sulfate groups and assess concentration. |

These methods ensure reproducibility and compliance with pharmaceutical standards.

| Method | Sulfating Agent | Solvent | Temperature | Purification | Notes |

|---|---|---|---|---|---|

| Triethylamine-SO3 complex | SO3 in triethylamine | Triethylamine | 0-25°C | Ion exchange chromatography | Mild conditions, patented method |

| Pyridine-SO3 complex | Pyridine-sulfur trioxide | Pyridine | 0-5°C | Gel filtration, ion exchange | Precise control, stable reagent |

| Direct SO3 gas | Sulfur trioxide gas | Organic solvent | Controlled low temp | Ion exchange chromatography | Requires careful control |

| Others | Chlorosulfonic acid, sulfuric acid derivatives | Various | Variable | Chromatography | Less common, harsher conditions |

- Reaction temperature and time critically influence the degree of sulfation and product stability.

- Use of polar aprotic solvents enhances solubility and reaction efficiency.

- Purification by ion exchange chromatography yields high-purity sodium salt with minimal residual solvents or reagents.

- Analytical monitoring during synthesis allows optimization of yield and sulfation uniformity.

- The sodium salt form is preferred for stability and biological compatibility.

The preparation of sucrose octasulfate sodium salt is a well-established process involving sulfation of sucrose with sulfur trioxide complexes under controlled conditions, followed by neutralization and purification. The choice of sulfating agent, solvent, and purification method significantly affects the quality and yield of the final product. Patented methods using triethylamine-sulfur trioxide complexes and pyridine-sulfur trioxide complexes are prominent for producing pharmaceutical-grade sucrose octasulfate sodium salt. Analytical techniques are essential for ensuring product consistency and suitability for biomedical applications.

Chemical Reactions Analysis

Types of Reactions: : Sucrose octasulfate, sodium salt primarily undergoes substitution reactions due to the presence of multiple sulfate groups. These reactions often involve the exchange of sulfate groups with other functional groups under specific conditions .

Common Reagents and Conditions: : Common reagents used in these reactions include sulfuric acid for sulfation and sodium hydroxide for neutralization. The reactions typically require controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed: : The major products formed from these reactions are various sulfated derivatives of sucrose, which can be further modified for specific applications .

Scientific Research Applications

Medical Applications

1.1 Gastrointestinal Health

Sucrose octasulfate, sodium salt is primarily recognized for its role in gastrointestinal health. It is used clinically to prevent and treat ulcers, particularly in the digestive tract. The compound exhibits cytoprotective properties, which help protect the gastric mucosa from damage caused by acidic environments. Studies have shown that sodium sucrose octasulfate can reduce the incidence of lesions and inflammation in the digestive tract. For instance, research indicates that it binds to the endothelium and remains largely unabsorbed, thus exerting localized effects within the gastrointestinal tract .

1.2 Wound Healing

The Explorer trial demonstrated the effectiveness of sucrose octasulfate dressings in promoting the healing of diabetic foot ulcers (DFUs). In a controlled study involving 240 patients, those treated with sucrose octasulfate dressings showed a significantly higher healing rate (48%) compared to the control group (30%) after 20 weeks. This represents a 2.6-fold increase in healing odds for patients using sucrose octasulfate dressings . The trial confirmed that these dressings did not lead to increased adverse events, making them a safe option for wound management.

Sucrose octasulfate has been noted for its interaction with various biological systems:

- Mucosal Protection : In studies involving reflux esophagitis models, sucrose octasulfate significantly reduced mucosal injury scores in a dose-dependent manner .

- Growth Factor Regulation : Research indicates that sucrose octasulfate can modulate fibroblast growth factor-2 (FGF-2) binding to endothelial cells, potentially influencing tumor growth and angiogenesis .

Chemical and Industrial Applications

3.1 Surface-active Agent

Due to its high solubility and polarity, sucrose octasulfate is utilized as a surface-active agent in various industrial applications. It serves as an emulsifying and dispersing agent in cosmetics and personal care products, enhancing product stability and performance .

3.2 Research Reagent

In chemical research, sucrose octasulfate is employed as a model compound to study electrostatic interactions within biological systems. It aids in understanding how charged molecules interact with negatively charged cell surfaces, providing insights into molecular binding mechanisms .

Case Studies and Research Findings

Mechanism of Action

Sucrose octasulfate, sodium salt exerts its effects by forming a complex with positively charged proteins in exudates, creating a viscous, adhesive substance. This substance forms a protective coating that acts locally to protect the gastric lining against peptic acid, pepsin, and bile salts . Additionally, it binds and stabilizes fibroblast growth factors via interaction with their polyanion binding sites .

Comparison with Similar Compounds

Key Differences :

- Molecular Weight : Higher than the sodium salt due to potassium's larger atomic mass .

- Solubility : ≥100 mg/mL in water, exceeding the sodium salt’s solubility .

- Applications : Used as a reference standard for sucralfate quality control and in mucosal protection studies. Unlike the sodium salt, it lacks anticoagulant activity but shares selective adhesion to damaged mucosal surfaces .

Synergy with Silver Salt: Combined with sucrose octasulfate silver salt (Ag-SOS) in antimicrobial compositions (e.g., 25 ppm Ag⁺ + 1.5% K-SOS) to treat sinonasal and vaginal infections .

Sucrose Octasulfate Silver Salt (Ag-SOS)

Unique Properties :

- Antimicrobial Activity : Exhibits potent effects against Staphylococcus aureus, outperforming colloidal silver and silver sulfadiazine .

- Formulation : Often combined with K-SOS for synergistic antimicrobial and anti-adhesion effects in mucosal infections .

Sucralfate (Aluminum-Sucrose Octasulfate Complex)

Mechanism :

- Forms a viscous, acid-buffering gel upon contact with gastric acid, physically shielding ulcers from pepsin and bile salts .

- Superior ulcer protection compared to standalone sodium or potassium salts due to enhanced adhesion and acid-neutralizing capacity .

Safety : Aluminum content raises concerns about long-term neurotoxicity, though clinical use remains widespread .

Triethylammonium Sucrose Octasulfate (TASOS)

Synthesis : Prepared via ion exchange from sodium or potassium salts in organic solvents (e.g., 2-methyltetrahydrofuran) to avoid aqueous degradation .

Applications :

- Critical in liposomal drug delivery systems (e.g., thermosensitive liposomes for pancreatic cancer) .

- Higher purity (≥96%) and stability in non-aqueous formulations compared to sodium salts .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Research and Clinical Implications

- Sodium vs. Potassium Salts : While both protect mucosal epithelia, the sodium salt’s anticoagulant and anti-tumor properties make it versatile in drug development . The potassium salt is preferred in formulations requiring high solubility and compatibility with silver ions .

- Safety Profiles : Sodium and potassium salts exhibit low systemic toxicity, whereas silver salts require careful dosing to avoid argyria (silver accumulation) .

Q & A

Q. Methodological Considerations :

- Confirm purity via titration or HPLC before use, as residual solvents or sulfate content can alter reactivity .

- Pre-weigh samples in a humidity-controlled environment to mitigate moisture absorption .

How is sucrose octasulfate sodium salt synthesized, and what purification steps are essential?

Basic Question

The synthesis typically involves sulfonation of sucrose followed by sodium salt formation:

Sulfonation : React sucrose with sulfur trioxide (SO₃) or chlorosulfonic acid under controlled anhydrous conditions .

Neutralization : Treat the sulfated intermediate with sodium hydroxide to form the sodium salt .

Q. Critical Purification Steps :

- Dialysis or Ultrafiltration : Remove unreacted sulfating agents and byproducts .

- Lyophilization : Convert the purified solution into a stable powder while avoiding thermal degradation (melting point: 159–164°C) .

What are the recommended storage conditions and handling protocols?

Basic Question

Storage :

Q. Handling :

- PPE : Wear chemical-resistant gloves (JIS T 8116), dust masks (JIS T 8151), and safety goggles to avoid inhalation or skin contact .

- Reconstitution : Use degassed, deionized water to prepare solutions, as ionic impurities may induce aggregation .

How does the hygroscopic nature of sucrose octasulfate sodium salt impact its stability in aqueous formulations?

Advanced Question

Hygroscopicity leads to rapid water absorption, which can:

Q. Mitigation Strategies :

- Lyophilization Stabilizers : Co-lyophilize with trehalose or mannitol to reduce water activity .

- Real-Time Monitoring : Use Karl Fischer titration to quantify residual water during formulation .

What analytical techniques are recommended for characterizing purity and sulfation degree?

Advanced Question

- Ion Chromatography (IC) : Quantify free sulfate ions to assess sulfation completeness .

- NMR Spectroscopy : Confirm substitution pattern (e.g., ¹H/¹³C NMR for structural integrity) .

- Mass Spectrometry (MS) : Detect impurities (e.g., under-sulfated analogs) with high resolution .

Validation : Cross-reference with pharmacopeial standards (USP/EP) for compliance .

How can researchers resolve contradictions in solubility data between literature sources?

Advanced Question

Discrepancies in solubility (e.g., ≥100 mg/mL vs. lower values) may arise from:

Q. Protocol for Validation :

Prepare saturated solutions at controlled temperatures.

Filter and quantify dissolved material gravimetrically .

What role does sucrose octasulfate sodium salt play in liposomal drug delivery systems like Onivyde®?

Advanced Question

It enables active drug loading via transmembrane pH gradients:

- Mechanism : The highly sulfated molecule acts as a non-permeating ion, creating an electrochemical gradient to drive drug (e.g., irinotecan) accumulation inside liposomes .

- Advantages Over Alternatives : Higher drug retention and slower release compared to ammonium sulfate gradients .

Optimization : Adjust lipid-to-sucrose ratios to balance encapsulation efficiency and particle stability .

How can researchers design in vitro assays to evaluate its interaction with coagulation factors?

Advanced Question

Target Application : Study its potential as a Factor XIa (FXIa) inhibitor .

Q. Assay Design :

- Fluorogenic Substrate Assay : Use FXIa-specific substrates (e.g., Boc-Glu-Ala-Arg-AMC) to measure inhibition kinetics .

- Controls : Include fondaparinux (a known anticoagulant) for comparative IC₅₀ determination .

- Buffer Conditions : Maintain physiological pH (7.4) and ionic strength to mimic in vivo activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.